molecular formula C19H16N6O2S B2544167 2-(4-methoxyphenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396848-52-4

2-(4-methoxyphenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2544167
CAS No.: 1396848-52-4
M. Wt: 392.44
InChI Key: RTKSBKNPFZCMIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic architecture, combining tetrazole and thiazole pharmacophores. This structure is of significant interest in medicinal chemistry and chemical biology for the development of novel therapeutic agents. The tetrazole ring is a well-known bioisostere for carboxylic acids and other functional groups, capable of participating in hydrogen bonding and dipole-dipole interactions with biological targets . The incorporation of a 2-methylthiazole moiety is a strategic feature, as this heterocycle is a privileged scaffold in drug discovery, frequently found in compounds with diverse bioactivities . Compounds containing the thiazole nucleus have been extensively investigated for inflammation and immune-related uses, often acting through the inhibition of key enzymes or the modulation of immune cell function, such as T-lymphocyte activation . Similarly, tetrazole and thiazole-containing molecular frameworks are actively explored in infectious disease research, for instance, in the search for new inhibitors of bacterial enzymes like Mur ligases, which are essential for bacterial cell wall biosynthesis . The specific molecular design of this compound, linking a 4-methoxyphenyl-tetrazole system to a phenyl-thiazole unit via a carboxamide bridge, suggests potential for targeted protein binding and inhibition. Researchers may value this chemical tool for probing enzymatic mechanisms, cellular signaling pathways, or for use in high-throughput screening campaigns to identify new leads for autoimmune diseases, oncology, or anti-infective therapies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c1-12-20-17(11-28-12)13-4-3-5-14(10-13)21-19(26)18-22-24-25(23-18)15-6-8-16(27-2)9-7-15/h3-11H,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKSBKNPFZCMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23_{23}H20_{20}N4_4O3_3S
  • Molecular Weight : 432.5 g/mol

Biological Activity Overview

Tetrazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anticancer, analgesic, and anti-inflammatory properties. The specific compound under consideration has shown promising results in various studies.

Anticancer Activity

Research indicates that compounds containing the tetrazole moiety exhibit significant anticancer properties. For instance, the presence of a thiazole ring in conjunction with the tetrazole structure has been linked to enhanced cytotoxicity against various cancer cell lines.

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AA-431 (human epidermoid carcinoma)1.98 ± 1.22Induction of apoptosis
Compound BU251 (human glioblastoma)<10Inhibition of cell proliferation
2H-tetrazole derivativeJurkat (T-cell leukemia)<5Bcl-2 inhibition

Structure-Activity Relationships (SAR)

The biological activity of tetrazole derivatives can often be correlated with their structural features. Key observations include:

  • Presence of Electron-Dongating Groups : Methyl groups on the phenyl ring enhance activity.
  • Thiazole Integration : The thiazole ring is essential for cytotoxic effects, particularly when combined with other functional groups like methoxy or chloro substitutions.

Notable Findings

A study highlighted that replacing N,N-dimethyl groups with simpler alkyl groups in thiazoles significantly improved anticancer activity due to better interaction with target proteins .

Antimicrobial Activity

In addition to anticancer properties, tetrazole derivatives have been evaluated for their antimicrobial effects. The compound demonstrated significant antibacterial activity against various strains, including resistant bacterial species.

Case Studies

  • Antibacterial Efficacy : A series of tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
  • Fungal Inhibition : The compound also exhibited antifungal activity against Candida albicans with an IC50_{50} value of approximately 15 µg/mL.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Substituted 4-Methyl-2-(4-Pyridinyl)thiazole-5-carboxamides Core Structure: Thiazole ring with a pyridinyl group at position 2 and a carboxamide at position 3. Key Difference: Replaces the tetrazole with a thiazole and substitutes the phenyl group with pyridinyl. Synthesis: Prepared via coupling with amines using classic reagents like HATU .

Thiazole Derivatives with Hydrazide/Thiadiazole Moieties (e.g., Compound 7b)

  • Core Structure : Thiazole linked to hydrazide or thiadiazole groups.
  • Key Difference : Lacks the tetrazole ring; instead, incorporates a thiadiazole for enhanced hydrogen bonding.
  • Activity : IC50 = 1.61 ± 1.92 µg/mL against HepG-2 cells, suggesting potent anticancer activity .

Nitrothiophene Carboxamides (e.g., Compound 7 in )

  • Core Structure : Thiazole-2-yl linked to 5-nitrothiophene-2-carboxamide.
  • Key Difference : Replaces tetrazole with nitrothiophene, introducing electron-withdrawing effects.
  • Activity : Narrow-spectrum antibacterial action via inhibition of bacterial membrane proteins .

Triazole-Thione Derivatives ()

  • Core Structure : 1,2,4-Triazole-3-thione with sulfonyl and fluorophenyl groups.
  • Key Difference : Triazole instead of tetrazole; fluorine atoms improve bioavailability.
  • Synthesis : Alkylation with α-halogenated ketones under basic conditions .

Oxadiazole-Isoxazole Hybrids () Core Structure: 1,2,4-Oxadiazole and isoxazole rings linked to a thiazole-carboxamide. Applications: Structural complexity may enhance target selectivity .

Data Table: Structural and Functional Comparison

Compound Class Core Heterocycle Key Substituents Biological Activity (IC50/EC50) Reference
Target Compound Tetrazole 4-Methoxyphenyl, 2-methylthiazole Not reported -
4-Methyl-2-(4-pyridinyl)thiazole Thiazole Pyridinyl, carboxamide Target-specific activity
Thiadiazole-Thiazole Hybrid Thiadiazole Hydrazide, morpholinomethyl 1.61 µg/mL (HepG-2)
Nitrothiophene Carboxamide Thiophene Nitro, thiazole-2-yl Antibacterial (MIC < 1 µM)
Triazole-Thione Triazole Sulfonyl, difluorophenyl Antifungal/antimicrobial
Oxadiazole-Isoxazole Hybrid Oxadiazole 4-Methoxyphenyl, phenyl Not reported

Structure-Activity Relationship (SAR) Insights

  • Tetrazole vs. Other Heterocycles : Tetrazoles offer metabolic stability over triazoles but may reduce solubility compared to oxadiazoles .
  • Substituent Effects: 4-Methoxyphenyl: Enhances lipophilicity and membrane permeability. Thiazole vs. Pyridinyl: Thiazole’s sulfur atom may improve π-π stacking, while pyridinyl introduces basicity .

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary fragments:

  • 3-(2-Methylthiazol-4-yl)aniline : A thiazole-containing aromatic amine.
  • 2-(4-Methoxyphenyl)-2H-tetrazole-5-carboxylic acid : A tetrazole derivative with a methoxyphenyl substituent.
    Coupling these fragments via an amide bond forms the final product.

Synthesis of 3-(2-Methylthiazol-4-yl)aniline

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the Hantzsch reaction, leveraging α-haloketones and thiourea.

Procedure:
  • 3-Nitroacetophenone Preparation :
    • 3-Nitrobenzaldehyde undergoes Claisen-Schmidt condensation with acetone under basic conditions to yield 3-nitroacetophenone.
  • Thiazole Formation :
    • 3-Nitroacetophenone (10 mmol) reacts with thiourea (12 mmol) and bromine (12 mmol) in ethanol at 78–100°C for 8–12 hours.
    • Intermediate : 4-(3-Nitrophenyl)-2-methylthiazole.
  • Nitro Reduction :
    • Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine, yielding 3-(2-methylthiazol-4-yl)aniline.
Characterization:
  • Yield : 58–66% (over two steps).
  • ¹H NMR (DMSO-d₆) : δ 2.66 (s, 3H, CH₃), 7.12–7.55 (m, 4H, Ar-H), 10.16 (s, 1H, NH₂).

Synthesis of 2-(4-Methoxyphenyl)-2H-Tetrazole-5-Carboxylic Acid

Huisgen Cycloaddition

The tetrazole ring is formed via a [2+3] cycloaddition between a nitrile and sodium azide.

Procedure:
  • 4-Methoxybenzonitrile Preparation :
    • 4-Methoxybenzaldehyde is converted to its oxime, followed by dehydration with acetic anhydride.
  • Cycloaddition :
    • 4-Methoxybenzonitrile (10 mmol), sodium azide (15 mmol), and ammonium chloride (15 mmol) reflux in DMF/H₂O (1:1) for 24 hours.
    • Intermediate : 5-(4-Methoxyphenyl)-1H-tetrazole.
  • Regioselective Alkylation :
    • Treatment with methyl iodide (12 mmol) and K₂CO₃ in DMF at 60°C for 6 hours yields 2-(4-methoxyphenyl)-2H-tetrazole-5-carbonitrile.
  • Nitrile Hydrolysis :
    • The carbonitrile is hydrolyzed with H₂SO₄ (50%) at 100°C for 4 hours to yield 2-(4-methoxyphenyl)-2H-tetrazole-5-carboxylic acid.
Characterization:
  • Yield : 45–50% (over three steps).
  • ¹H NMR (DMSO-d₆) : δ 3.86 (s, 3H, OCH₃), 7.44–7.50 (d, 2H, Ar-H).

Amide Coupling

Carbodiimide-Mediated Coupling

The final carboxamide bond is formed using ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP).

Procedure:
  • Activation :
    • 2-(4-Methoxyphenyl)-2H-tetrazole-5-carboxylic acid (5 mmol) is dissolved in dichloromethane (DCM) with EDCI (6 mmol) and DMAP (0.5 mmol) under argon for 30 minutes.
  • Coupling :
    • 3-(2-Methylthiazol-4-yl)aniline (5 mmol) is added, and the reaction stirs at room temperature for 48 hours.
  • Work-Up :
    • The mixture is washed with HCl (10%) and NaHCO₃ (5%), dried over Na₂SO₄, and purified via column chromatography (DCM/EtOAc).
Characterization:
  • Yield : 60–65%.
  • HRMS : m/z [M+H]⁺ calcd. 434.12, found 434.13.
  • ¹H NMR (DMSO-d₆) : δ 2.66 (s, 3H, CH₃), 3.86 (s, 3H, OCH₃), 7.12–7.61 (m, 8H, Ar-H), 10.20 (s, 1H, NH).

Alternative Synthetic Routes

One-Pot Tetrazole-Thiazole Assembly

A streamlined approach involves simultaneous cyclization and coupling:

  • Intermediate Synthesis :
    • 3-Aminoacetophenone reacts with thiourea and bromine to form 3-(2-methylthiazol-4-yl)aniline in situ.
  • Concurrent Cycloaddition :
    • The aniline intermediate couples with 2-(4-methoxyphenyl)-2H-tetrazole-5-carbonyl chloride under Schlenk conditions.
Yield**: 50–55% (lower due to side reactions).

Critical Analysis of Methodologies

Method Advantages Limitations
Hantzsch Thiazole High regioselectivity Requires toxic halogens
Huisgen Cycloaddition Scalable, mild conditions Low yield in nitrile hydrolysis
EDCI Coupling High efficiency, minimal byproducts Costly reagents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.